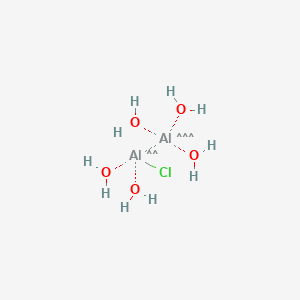
1,1'-Difenil-4,4'-bipiridinio Dicloruro
Descripción general
Descripción
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is a chemical compound with the molecular formula C22H18Cl2N2 . It appears as a white to gray to brown powder or crystal .
Synthesis Analysis
The synthesis of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride and similar compounds has been achieved through the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This process has been used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
Molecular Structure Analysis
The molecular structure of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride is represented by the canonical SMILES string: C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=N+C4=CC=CC=C4 .
Chemical Reactions Analysis
Bipyridinium residues, such as those in 1,1’-Diphenyl-4,4’-bipyridinium Dichloride, are known for their controllable electrochemical properties . They exhibit reversible one- and two-electron reductions, which are accompanied by a dramatic change in the UV-vis absorption spectra of the materials . This effect has been widely studied in the context of electrochromic devices .
Physical And Chemical Properties Analysis
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is a solid at 20 degrees Celsius . It has a molecular weight of 381.30 .
Aplicaciones Científicas De Investigación
Síntesis de Oligómeros Conjugados
El compuesto se utiliza en la síntesis de oligómeros conjugados que contienen hasta doce residuos aromáticos/heterocíclicos . Estos oligómeros exhiben procesos redox discretos y múltiples acompañados de cambios dramáticos en los espectros de absorción electrónica .
Sistemas de Conmutación Controlada
Los residuos de bipiridinio, que forman parte del compuesto, han encontrado una amplia aplicación en sistemas moleculares que exhiben conmutación controlada . Esto se debe a las propiedades electroquímicas controlables de los iones 4,4′-bipiridinio .
Sistemas de Movimiento Rotacional
El compuesto se utiliza en sistemas que exhiben movimiento rotacional . Esto se debe nuevamente a las propiedades de los iones 4,4′-bipiridinio .
Sistemas de Almacenamiento de Datos
El compuesto tiene potencial para el almacenamiento de datos . Las reducciones reversibles de uno y dos electrones de los derivados de 4,4′-bipiridinio van acompañadas de un cambio dramático en los espectros de absorción UV-vis de los materiales .
Dispositivos Electroquímicos
El compuesto actúa como un electrólito redox activo para dispositivos electroquímicos . Esto se debe a su capacidad de sufrir reducciones reversibles de uno y dos electrones .
Electrónica Orgánica
El compuesto forma un sistema de extinción altamente eficiente para el polielectrolito conjugado para el desarrollo de electrónica orgánica .
Agentes Terapéuticos
Compuestos similares al 1,1'-Difenil-4,4'-bipiridinio Dicloruro se han utilizado como agentes terapéuticos para diversos fines, como la inhibición de la tirosina quinasa, antitumorales, antivirales, antialérgicos, antiinflamatorios, antifolatos, antihipertensivos, antioxidantes, receptores del factor de crecimiento de fibroblastos, anti-VIH, anticonvulsivos, antibacterianos, analgésicos y antimicrobianos .
Desarrollo de Nuevos Medicamentos
El compuesto se ha utilizado en el desarrollo de nuevos medicamentos para diversos fines . Esto incluye fármacos con propiedades antitumorales, antivirales, antialérgicas, antiinflamatorias, antifolatos, antihipertensivas, antioxidantes, receptores del factor de crecimiento de fibroblastos, anti-VIH, anticonvulsivos, antibacterianos, analgésicos y antimicrobianos .
Safety and Hazards
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child . It is recommended to use this compound only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .
Mecanismo De Acción
Mode of Action
It is known that this compound can cause oxidative stress, which may result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation .
Biochemical Pathways
The compound’s ability to induce oxidative stress suggests that it may impact pathways related to oxidative stress response, lipid metabolism, and apoptosis .
Result of Action
It is known that this compound can cause oxidative stress, which may lead to mitochondrial toxicity, apoptosis, and lipid peroxidation .
Análisis Bioquímico
Biochemical Properties
1,1’-Diphenyl-4,4’-bipyridinium Dichloride has been found to interact with various enzymes, proteins, and other biomolecules. It is known to undergo photo- and thermal-induced electron transfer, exhibiting photochromic and thermochromic behaviors . This property allows it to interact with various biomolecules in unique ways, influencing biochemical reactions .
Cellular Effects
The effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride on cells are diverse. It has been found to cause oxidative stress, which may result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,1’-Diphenyl-4,4’-bipyridinium Dichloride exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can change over time. It has been observed that its luminescence properties can be switched by UV-vis light irradiation or by heating to 90 °C . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be influenced by environmental conditions .
Dosage Effects in Animal Models
The effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can vary with different dosages in animal models. High doses of the compound have been found to be harmful, causing respiratory irritation, suspected damage to fertility or the unborn child, and damage to organs .
Metabolic Pathways
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways it is involved in depend on the biochemical context.
Transport and Distribution
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific biological context . It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization of the compound can influence its biochemical interactions and effects .
Propiedades
IUPAC Name |
1-phenyl-4-(1-phenylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2.2ClH/c1-3-7-21(8-4-1)23-15-11-19(12-16-23)20-13-17-24(18-14-20)22-9-5-2-6-10-22;;/h1-18H;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVUWLOZBMPLX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446252 | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
47369-00-6 | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,1'-Diphenyl-4,4'-bipyridinium Dichloride influence its ability to form charge-transfer complexes with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA)?
A1: The research article highlights that 1,1'-Diphenyl-4,4'-bipyridinium Dichloride acts as an electron acceptor when combined with BDHA, which serves as the electron donor. While the paper doesn't delve into the specific structural reasons behind this interaction, it reveals a key finding: unlike its counterpart, 1,1′-dimethyl-4,4′-bipyridinium dichloride (MVCl2), the diphenyl derivative forms an achiral CT complex with BDHA. This suggests that the bulky phenyl groups in 1,1'-Diphenyl-4,4'-bipyridinium Dichloride likely hinder the specific intermolecular interactions needed for chiral crystallization observed in the BDHA/MVCl2 complex []. Further investigation into the spatial arrangement and electronic properties of these complexes could elucidate the structure-activity relationship in detail.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















